molecular formula C17H12N6O2S B2669555 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-55-8

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2669555
CAS RN: 2034274-55-8
M. Wt: 364.38
InChI Key: TWQRMXICISRMSO-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antimicrobial Agents

One study focused on the synthesis of 2-phenylamino-thiazole derivatives, including similar structures to N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. Some of these molecules showed more potent effects than reference drugs, particularly against Gram-positive bacterial strains. Compound 3e, for instance, manifested the highest growth inhibitory effect among the tested pathogens (Bikobo et al., 2017).

Anticancer Activity

Another area of research includes the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines. This highlights the potential of these compounds for further development as anticancer agents. Notably, five derivatives displayed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Antifungal and Herbicidal Activities

Research on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles derivatives, including structures related to the chemical compound , showed favorable herbicidal activity and KARI inhibitory activity. This suggests their potential use in developing new herbicidal compounds. Preliminary herbicidal assay indicates that some synthesized compounds displayed good activity against dicotyledonous and monocotyledonous plants (Bao, 2008).

Anticancer Evaluation and Docking Study

Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising in vitro anticancer activity against a panel of human cancer cell lines, indicating their potential as anticancer agents. Molecular docking studies predicted the probable mechanism of action, while ADMET properties suggested good oral drug-like behavior (Tiwari et al., 2017).

properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-16(12-1-7-15(8-2-12)25-17-18-9-10-26-17)20-13-3-5-14(6-4-13)23-11-19-21-22-23/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQRMXICISRMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide

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